molecular formula C11H8ClN3O4S B5144481 N-(5-chloro-2-pyridinyl)-3-nitrobenzenesulfonamide

N-(5-chloro-2-pyridinyl)-3-nitrobenzenesulfonamide

Cat. No. B5144481
M. Wt: 313.72 g/mol
InChI Key: NSDDEPUTDNJYIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-pyridinyl)-3-nitrobenzenesulfonamide, also known as TNP-470, is a potent anti-angiogenic agent that has gained significant attention in scientific research. It is a synthetic analog of fumagillin, which is a natural product isolated from Aspergillus fumigatus. TNP-470 has been found to inhibit angiogenesis, the process by which new blood vessels are formed, and has been investigated for its potential therapeutic applications in various diseases.

Mechanism of Action

N-(5-chloro-2-pyridinyl)-3-nitrobenzenesulfonamide exerts its anti-angiogenic effects by inhibiting the activity of endothelial cells, which are the cells that line the inner surface of blood vessels. Specifically, N-(5-chloro-2-pyridinyl)-3-nitrobenzenesulfonamide targets the enzyme methionine aminopeptidase 2 (MetAP2), which is involved in the regulation of protein synthesis and cellular proliferation. By inhibiting MetAP2, N-(5-chloro-2-pyridinyl)-3-nitrobenzenesulfonamide disrupts the formation of new blood vessels, leading to reduced tumor growth and improved insulin sensitivity.
Biochemical and physiological effects:
N-(5-chloro-2-pyridinyl)-3-nitrobenzenesulfonamide has been shown to have several biochemical and physiological effects, including inhibition of angiogenesis, reduction of inflammation, and improvement of insulin sensitivity. In addition, N-(5-chloro-2-pyridinyl)-3-nitrobenzenesulfonamide has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to reduced tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(5-chloro-2-pyridinyl)-3-nitrobenzenesulfonamide in lab experiments is its potent anti-angiogenic activity, which makes it a valuable tool for studying the role of angiogenesis in various diseases. However, N-(5-chloro-2-pyridinyl)-3-nitrobenzenesulfonamide has some limitations, including its low solubility in water and its potential toxicity at high doses. In addition, N-(5-chloro-2-pyridinyl)-3-nitrobenzenesulfonamide has been found to interact with other proteins besides MetAP2, which may complicate its mechanism of action.

Future Directions

There are several future directions for research on N-(5-chloro-2-pyridinyl)-3-nitrobenzenesulfonamide, including the development of more potent and selective MetAP2 inhibitors, the investigation of N-(5-chloro-2-pyridinyl)-3-nitrobenzenesulfonamide's potential in combination with other anti-cancer drugs, and the exploration of N-(5-chloro-2-pyridinyl)-3-nitrobenzenesulfonamide's effects on other diseases besides cancer and diabetes. In addition, further research is needed to better understand the mechanisms of N-(5-chloro-2-pyridinyl)-3-nitrobenzenesulfonamide's anti-angiogenic activity and its potential side effects in humans.

Synthesis Methods

The synthesis of N-(5-chloro-2-pyridinyl)-3-nitrobenzenesulfonamide involves several steps, including the reaction of 3-nitrobenzenesulfonyl chloride with 2-aminopyridine to form N-(2-pyridyl)-3-nitrobenzenesulfonamide. This intermediate is then reacted with thionyl chloride to form N-(2-pyridyl)-3-nitrobenzenesulfonyl chloride, which is subsequently reacted with 5-chloropyridine to form N-(5-chloro-2-pyridinyl)-3-nitrobenzenesulfonamide.

Scientific Research Applications

N-(5-chloro-2-pyridinyl)-3-nitrobenzenesulfonamide has been extensively studied for its anti-angiogenic properties and potential therapeutic applications in various diseases, including cancer, diabetic retinopathy, and rheumatoid arthritis. In preclinical studies, N-(5-chloro-2-pyridinyl)-3-nitrobenzenesulfonamide has been found to inhibit tumor growth and metastasis by blocking the formation of new blood vessels that supply nutrients and oxygen to the tumor. In addition, N-(5-chloro-2-pyridinyl)-3-nitrobenzenesulfonamide has been shown to reduce inflammation and improve insulin sensitivity in animal models of diabetes.

properties

IUPAC Name

N-(5-chloropyridin-2-yl)-3-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3O4S/c12-8-4-5-11(13-7-8)14-20(18,19)10-3-1-2-9(6-10)15(16)17/h1-7H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSDDEPUTDNJYIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC2=NC=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloropyridin-2-yl)-3-nitrobenzenesulfonamide

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